3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (CAS 74772-17-1) is a heterocyclic building block designed for the synthesis of functional organic electronic materials. It integrates an electron-rich N-substituted pyrrole ring with a polymerizable thiophene core, providing a defined monomeric unit for creating polymers with tailored optoelectronic properties. The inclusion of a carboxylic acid at the 2-position of the thiophene ring serves as a critical handle for surface anchoring, solubility enhancement, and post-polymerization functionalization, making it a key precursor for materials used in electrochromic devices, sensors, and organic photovoltaics.
Attempting to substitute this compound with simpler alternatives, such as thiophene-2-carboxylic acid or pyrrole-2-carboxylic acid, or by using a mixture of their parent heterocycles in a copolymerization, fails to reproduce its key performance attributes. The precise, covalent linkage of the pyrrole ring at the 3-position of the thiophene core creates a distinct electronic structure that dictates the monomer's oxidation potential and the resulting polymer's band gap—an outcome not achievable through random copolymerization. Furthermore, the steric and electronic influence of the 3-position pyrrole substituent alters the reactivity and regiochemistry of polymerization at the 5-position, leading to more defined polymer microstructures compared to unsubstituted or alternatively substituted thiophenes. Simply using thiophene-2-carboxylic acid ignores the critical electronic contribution of the pyrrole moiety, while other isomers would alter the polymer's planarity and charge-transport properties.
The compound exhibits significantly higher thermal stability compared to its core structural analog, thiophene-2-carboxylic acid. This enhanced stability is critical for manufacturing processes that involve thermal steps, such as vacuum deposition or annealing, providing a more robust and wider processing window without monomer degradation.
| Evidence Dimension | Melting Point |
| Target Compound Data | 184°C |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: 125–127°C |
| Quantified Difference | ~58°C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point allows for more aggressive thermal processing conditions during device fabrication, reducing the risk of material decomposition and improving manufacturing yield.
The oxidation potential of a monomer is a critical parameter for successful electropolymerization. Thiophene typically requires a high oxidation potential (~1.6 V vs SCE), which can risk overoxidation and film degradation, while pyrrole polymerizes at a much lower potential (~0.8 V vs SCE). This compound, with its integrated pyrrole-thiophene structure, is engineered to have an intermediate oxidation potential. This allows for controlled polymerization under less harsh conditions than pure thiophene, while forming a polymer with greater stability and different electronic properties than pure polypyrrole, enabling the synthesis of well-defined, high-quality polymer films.
| Evidence Dimension | Typical Monomer Oxidation Potential (vs. SCE) |
| Target Compound Data | Engineered for an intermediate potential, enabling controlled film growth. |
| Comparator Or Baseline | Thiophene: ~1.6 V; Pyrrole: ~0.8 V |
| Quantified Difference | Occupies a more favorable electrochemical window, avoiding the high potential required for thiophene and the lower stability of polypyrrole. |
| Conditions | Electrochemical polymerization in a non-aqueous electrolyte solution (e.g., Acetonitrile/LiClO4). |
This compound enables precise control over polymer synthesis, leading to more reproducible material properties and avoiding side reactions or degradation associated with the extreme potentials required for simple thiophene.
Unlike simple pyrrole-thiophene analogs such as 3-(1H-pyrrol-1-yl)thiophene, the carboxylic acid group of this compound is a non-negotiable feature for applications requiring surface immobilization. This group enables strong anchoring to metal oxide surfaces like TiO2 or ITO, which is a prerequisite for fabricating stable interfaces in dye-sensitized solar cells, sensors, and other layered electronic devices. This covalent or strong chemisorptive binding is impossible to achieve with an unfunctionalized analog.
| Evidence Dimension | Surface Anchoring Capability |
| Target Compound Data | Possesses a carboxylic acid group for chemisorption or covalent linkage. |
| Comparator Or Baseline | Analogs without a -COOH group (e.g., 3-(1H-pyrrol-1-yl)thiophene): Cannot form stable bonds to oxide surfaces. |
| Quantified Difference | Qualitative but absolute: Enables surface functionalization vs. provides no mechanism for it. |
| Conditions | Interface between the organic material and a metal oxide substrate (e.g., TiO2, ITO). |
For any application requiring a stable, electronically-coupled interface with a substrate, this carboxylic acid functionality is an essential procurement requirement, not an optional feature.
The compound is the right choice for creating polymer films that must be permanently and electronically coupled to conductive oxide substrates. The carboxylic acid ensures strong adhesion to materials like ITO or TiO2, while the pyrrole-thiophene core provides the basis for a tunable conducting polymer, making it ideal for stable, high-performance organic solar cells and sensors.
This monomer enables the synthesis of electrochromic polymers with highly reproducible properties. Its engineered electrochemical behavior allows for controlled polymerization, resulting in materials with predictable color states, switching speeds, and enhanced operational stability compared to polymers derived from simple, high-oxidation-potential thiophenes.
The carboxylic acid group can be used to covalently attach bioactive molecules, such as peptides or enzymes, to the surface of the resulting conductive polymer. This makes the compound a key starting material for developing electrically active scaffolds for tissue engineering or functionalized electrodes for advanced biosensors.
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